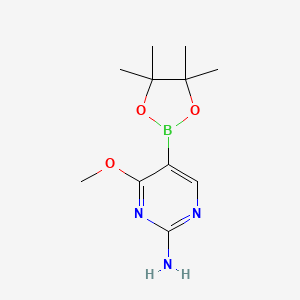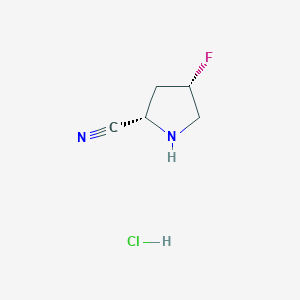
2-氯甲基-4-乙氧基-3-甲基吡啶盐酸盐
描述
2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride (2CEMEP-HCl) is a synthetic compound that has been used in various scientific research applications. It is a white crystalline solid with a molecular weight of 260.6 g/mol. 2CEMEP-HCl is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products. It is synthesized through a reaction between 2-chloromethyl-4-ethoxy-3-methylpyridine and hydrochloric acid.
科学研究应用
老年保护剂和寿命延长
对相关吡啶化合物(如 2-乙基-6-甲基-3-羟基吡啶盐酸盐)的研究在衰老研究中显示出潜力。这些化合物已被研究其老年保护作用,表明“2-氯甲基-4-乙氧基-3-甲基吡啶盐酸盐”有可能通过潜在地充当老年保护剂的合成前体或活性剂来促进该领域,从而延缓衰老并增加某些模型的寿命 (N. Emanuel & L. K. Obukhova, 1978).
杀菌性能
另一个研究领域涉及合成具有各种疏水基团的吡啶鎓盐,该盐已被证明对一系列菌株具有抑菌性能。这表明“2-氯甲基-4-乙氧基-3-甲基吡啶盐酸盐”在开发新的杀菌剂中具有潜在应用,特别是如果它可用于合成具有特定抗菌活性的吡啶鎓盐 (J. Weglewski, J. Pernak, & J. Krysinski, 1991).
合成药物中间体
该化合物在合成药物中间体中具有潜在应用。对类似吡啶衍生物的研究突出了它们作为医药和农药生产中中间体的作用。这强调了“2-氯甲基-4-乙氧基-3-甲基吡啶盐酸盐”在合成有机化学中的潜在用途,特别是在药物和农用化学品的开发和纯化中 (Su Li, 2005).
配位化学和配体合成
吡啶酮衍生物的配位化学及其在金属配合物中作为配体的利用是另一个潜在的应用领域。这些化合物已被用于合成具有显着化学性质的各种金属配合物。 “2-氯甲基-4-乙氧基-3-甲基吡啶盐酸盐”作为此类配体合成前体的能力可以为配位化学以及金属有机框架或催化体系的开发开辟新途径 (Jeremy M. Rawson & Richard E. P. Winpenny, 1995).
生化分析
Biochemical Properties
2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the overall metabolic processes within the cell .
Cellular Effects
The effects of 2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of 2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this threshold can lead to adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of 2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action .
属性
IUPAC Name |
2-(chloromethyl)-4-ethoxy-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-3-12-9-4-5-11-8(6-10)7(9)2;/h4-5H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZVLSODNMDXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=C1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)

